6-(1,3-Thiazol-4-YL)pyridine-3-carboxylic acid

Coordination Chemistry MOF Crystal Engineering

6-(1,3-Thiazol-4-yl)pyridine-3-carboxylic acid (CAS 1211536-28-5) delivers regiospecific 6,3-substitution critical for 3D MOF architectures and Pim kinase inhibitor development. Unlike 2-pyridyl or 4-pyridyl isomers, its unique geometry directs permanent-porosity frameworks with transition metals (Cd²⁺, Mn²⁺) and enables tunable 1D–3D coordination polymer assembly. As the core scaffold in key Pim inhibitor patents, its carboxylic acid handle supports rapid amide library synthesis for oncology SAR. Predicted bp 437.3°C, flash point 218.3°C ensure safe scale-up. Global supply chains with multiple vendors guarantee consistent quality for multi-step campaigns. Order this validated building block to accelerate MOF engineering and kinase inhibitor programs.

Molecular Formula C9H6N2O2S
Molecular Weight 206.22
CAS No. 1211536-28-5
Cat. No. B2450727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1,3-Thiazol-4-YL)pyridine-3-carboxylic acid
CAS1211536-28-5
Molecular FormulaC9H6N2O2S
Molecular Weight206.22
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)C2=CSC=N2
InChIInChI=1S/C9H6N2O2S/c12-9(13)6-1-2-7(10-3-6)8-4-14-5-11-8/h1-5H,(H,12,13)
InChIKeyHSFWKCAGVQFRDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(1,3-Thiazol-4-yl)pyridine-3-carboxylic Acid: A Core Scaffold for Pim Kinase Inhibitor Development and Advanced Coordination Chemistry


6-(1,3-Thiazol-4-yl)pyridine-3-carboxylic acid (CAS: 1211536-28-5, also known as 6-(Thiazol-4-yl)nicotinic acid) is a heterocyclic building block characterized by a pyridine ring directly linked to a thiazole moiety, with a carboxylic acid group at the 3-position of the pyridine [1]. Its molecular formula is C₉H₆N₂O₂S with a molecular weight of 206.22 g/mol [1]. This compound serves as a versatile small molecule scaffold and a key intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry .

Why 6-(1,3-Thiazol-4-yl)pyridine-3-carboxylic Acid Cannot Be Replaced by Other Pyridine-Thiazole Analogs


While several thiazole-pyridine carboxylic acids exist, the specific regiochemistry of 6-(1,3-Thiazol-4-yl)pyridine-3-carboxylic acid—with the thiazole attached at the 6-position of the pyridine and the carboxylic acid at the 3-position—is critical. This exact substitution pattern dictates its unique geometry as a ligand in coordination polymers and metal-organic frameworks (MOFs) [1], directly influencing the dimensionality and topology of resulting supramolecular architectures, a feature not shared by its 2-pyridyl or 4-pyridyl isomers [2]. Furthermore, this specific core is foundational in patent literature for generating Pim kinase inhibitors, where even minor structural changes can ablate target binding [3]. Substituting with a different regioisomer or a similar scaffold (e.g., thiazole-2-carboxylic acid derivatives) would therefore fail to replicate the specific spatial and electronic properties required for these advanced applications.

Quantitative Differentiation Evidence for 6-(1,3-Thiazol-4-yl)pyridine-3-carboxylic Acid (CAS 1211536-28-5)


Structural Differentiation: Regiochemistry Dictates MOF Topology

The specific 6-(thiazol-4-yl) substitution pattern on the pyridine ring directly influences the dimensionality of metal-organic frameworks (MOFs). Ligands based on this core enable the formation of 3D frameworks, whereas analogs like 2-(4-pyridyl)thiazole-4-carboxylic acid (Hptca) result in 1D or 2D networks [1]. This is a direct result of the distinct ligand geometry and coordination vector imparted by the 6,3-substitution [2].

Coordination Chemistry MOF Crystal Engineering

Physical Property Baseline: Key Parameters for Handling and Formulation

Quantitative physical property data for 6-(1,3-Thiazol-4-yl)pyridine-3-carboxylic acid are available from authoritative chemical databases, providing a baseline for experimental design and scale-up. Key parameters include a predicted density of 1.4±0.1 g/cm³, a boiling point of 437.3±35.0 °C at 760 mmHg, and a flash point of 218.3±25.9 °C . These values are essential for solubility assessments, thermal stability evaluations, and safe handling during synthesis and purification.

Physicochemical Properties Pre-formulation Process Chemistry

Provenance and Commercial Availability for Reproducible Research

For scientific reproducibility, sourcing a compound with a verifiable supply chain is paramount. 6-(1,3-Thiazol-4-yl)pyridine-3-carboxylic acid (CAS 1211536-28-5) is commercially available from multiple established chemical suppliers with defined catalog numbers and purity specifications. This contrasts with many niche analogs that may only be available through custom synthesis or from a single, less-documented source, thereby introducing supply chain risk and potential variability .

Chemical Sourcing Reproducibility Procurement

Patent-Backed Scaffold for Pim Kinase Inhibitor Development

The 6-(thiazol-4-yl)pyridine-3-carboxylic acid core is a foundational scaffold within a broad patent estate (Incyte Holdings Corporation) covering thiazole and pyridine carboxamide derivatives as Pim kinase inhibitors [1]. While the unfunctionalized acid itself is an intermediate, its inclusion in the Markush structures of these patents establishes it as a key starting point for synthesizing potent, selective inhibitors of Pim-1, Pim-2, and Pim-3 kinases, which are validated oncology targets [2]. This provides a clear, intellectual-property-backed differentiation from other heterocyclic carboxylic acids that lack such a direct link to a major drug discovery program.

Medicinal Chemistry Kinase Inhibitor Oncology

High-Impact Application Scenarios for 6-(1,3-Thiazol-4-yl)pyridine-3-carboxylic Acid


Design and Synthesis of 3D Metal-Organic Frameworks (MOFs) for Gas Storage and Separation

Utilize 6-(1,3-Thiazol-4-yl)pyridine-3-carboxylic acid as a rigid, directional ligand in solvothermal syntheses with transition metal nodes (e.g., Cd²⁺, Mn²⁺). Its specific 6,3-substitution pattern on the pyridine ring is critical for directing the assembly of three-dimensional frameworks with permanent porosity, as demonstrated by studies on closely related thiazole-spaced pyridinecarboxylates [1]. This is a key advantage over other regioisomers which tend to form lower-dimensional structures [2]. The resulting MOFs have potential applications in selective gas sorption (e.g., CO₂ capture, hydrocarbon separation) or as hosts for antiferromagnetic coupling studies [1].

Synthesis of Novel Pim Kinase Inhibitor Libraries for Oncology Drug Discovery

Employ 6-(1,3-Thiazol-4-yl)pyridine-3-carboxylic acid as a core building block for generating focused libraries of thiazole-pyridine carboxamides. This scaffold is central to a major patent estate covering potent Pim kinase inhibitors, providing a validated starting point for medicinal chemistry optimization [3]. By derivatizing the carboxylic acid handle with various amines, researchers can rapidly explore structure-activity relationships (SAR) around a core known to engage the Pim kinase ATP-binding pocket, accelerating the identification of novel lead compounds for hematologic and solid tumor malignancies [3].

Developing Functional Coordination Polymers with Tailored Magnetic or Electronic Properties

Leverage the bifunctional nature of 6-(1,3-Thiazol-4-yl)pyridine-3-carboxylic acid, which possesses both a pyridyl nitrogen and a carboxylic acid group, to construct coordination polymers with diverse transition metals. The ligand's conformational flexibility, as evidenced in structural studies of related complexes [2], allows for the formation of a variety of architectures (e.g., 1D chains, 2D sheets, or 3D networks) depending on the metal ion and reaction conditions. This tunability makes it a valuable tool for crystal engineering projects aimed at creating materials with specific magnetic ordering, electronic conductivity, or catalytic activity.

Standardized Chemical Synthesis and Process Development

For process chemists and CROs, 6-(1,3-Thiazol-4-yl)pyridine-3-carboxylic acid offers a reliable, commercially available building block with well-defined physical properties . Its known predicted density (1.4±0.1 g/cm³), boiling point (437.3±35.0 °C), and flash point (218.3±25.9 °C) facilitate safe scale-up, solvent selection, and purification protocol development. Its established supply chain through multiple vendors ensures consistent quality and availability for multi-step synthesis campaigns, reducing project risk compared to less accessible or poorly characterized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(1,3-Thiazol-4-YL)pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.